molecular formula C12H16ClN3O2 B8802260 Tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate

Cat. No.: B8802260
M. Wt: 269.73 g/mol
InChI Key: RAIWEGFAINOTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H16ClN3O2 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-10(13)15-5-4-14-9/h4-5,8H,6-7H2,1-3H3

InChI Key

RAIWEGFAINOTOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 12 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen was charged with zinc dust (745 g, pre-activated, 11.4 mol, 2 eq.) and DMA (2 L, anhydrous). 1,2-dibromoethane (71 mL, 0.855 mol, 0.15 eq, Aldrich) was then added over 10 minutes, followed by TMSCl (108 mL, 0.855 mol, 0.15 eq, Acros) over 20 minutes. The reaction mixture was stirred for 25 minutes at room temperature. A solution of N-Boc-3-iodoazetidine (2420 g, 8.55 mol, 1.5 eq, CNH Technologies) in DMA (5 L, anhydrous) was added via a 2 L addition funnel over 2 h keeping the internal temperature below 65° C. using a water bath. The suspension was stirred for 1 hour at RT at which point it was degassed with nitrogen. Stirring was stopped and the suspension was allowed to stand. A 22 L 3-neck round bottom flask fitted with a mechanical stirrer was charged with 2,3-dichloropyrazine (850 g, 5.70 mol, 1.0 eq, AK Scientific), PdCl2dppf.CH2Cl2 (140 g, 171 mmol, 0.03 eq, Aldrich), CuI (67.3 g, 353 mmol, 0.062 eq, Aldrich), and DMA (5 L, anhydrous). The solution was degassed with nitrogen. The clear zinc reagent solution above the residual solid zinc was poured into the 22 L flask under nitrogen. The brown solution was degassed with nitrogen and heated to 80° C. for 16 hours at which point LCMS indicated complete conversion of 2,3-dichloropyrazine. The reaction mixture was transferred to brine (8 L) in 50 L reparatory funnel. Water (8 L) and EtOAc (15 L) were added and the layers were separated. The aqueous layer was extracted with EtOAc (2×10 L). The combined organics were washed with water (3×10 L) and brine (5 L), dried over sodium sulfate and evaporated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=10:1) to get 536 g of pure tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate and 121 g of mixed fractions. The impure material was distilled under high vacuum to remove the impurity (N-Boc-azetidine) to give 81 g of pure tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate.
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
2420 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
850 g
Type
reactant
Reaction Step Five
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
140 g
Type
reactant
Reaction Step Six
Name
Quantity
745 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Name
CuI
Quantity
67.3 g
Type
catalyst
Reaction Step Eight

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